CYP2C19 Inhibitory Potency: (R)-(−)-Benzylphenobarbital vs. Antipode and (+)-Benzylnirvanol
(R)-Benzylphenobarbital, (−)-N-3-benzyl-phenobarbital, exhibits a Ki of 79 nM against recombinant CYP2C19, making it the most potent inhibitor in its structural class [1]. Its antipode, (S)-(+)-N-3-benzylphenobarbital, is 20- to 60-fold less potent [1]. Compared to (+)-N-3-benzylnirvanol (Ki = 250 nM), (R)-benzylphenobarbital is approximately 3.2-fold more potent [1]. In human liver microsomes, this translates to mean Ki values of 85 nM for (R)-benzylphenobarbital versus 240 nM for (+)-benzylnirvanol in inhibiting (S)-mephenytoin 4'-hydroxylase activity, a marker for native CYP2C19 [1].
| Evidence Dimension | Inhibitory constant (Ki) for CYP2C19 |
|---|---|
| Target Compound Data | Ki = 79 nM (recombinant CYP2C19); Ki = 71-94 nM (native human liver microsomes) |
| Comparator Or Baseline | Antipode (S)-(+): 20- to 60-fold less potent; (+)-N-3-Benzylnirvanol: Ki = 250 nM (recombinant), 210-280 nM (native) |
| Quantified Difference | Antipode: up to 60× less potent; vs. (+)-N-3-Benzylnirvanol: 3.2× lower Ki |
| Conditions | Recombinant CYP2C19 MFC-O-demethylase assay; human liver microsomes (S)-mephenytoin 4'-hydroxylation at 37°C, 20 min incubation. |
Why This Matters
Lower Ki means lower working concentrations are needed for complete CYP2C19 inhibition, which directly minimizes the risk of off-target P450 inhibition and improves the accuracy of fmCYP2C19 determinations.
- [1] Suzuki H, Kneller MB, Haining RL, Trager WF, Rettie AE. (+)-N-3-Benzyl-nirvanol and (−)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metab Dispos. 2002 Mar;30(3):235-9. View Source
